molecular formula C19H16O5 B2485153 3-(4-Methoxyphenyl)-7-(2-oxopropoxy)chromen-2-one CAS No. 869080-04-6

3-(4-Methoxyphenyl)-7-(2-oxopropoxy)chromen-2-one

Cat. No.: B2485153
CAS No.: 869080-04-6
M. Wt: 324.332
InChI Key: YWTDNJNDYLWQTB-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-7-(2-oxopropoxy)chromen-2-one is a useful research compound. Its molecular formula is C19H16O5 and its molecular weight is 324.332. The purity is usually 95%.
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Scientific Research Applications

Phototransformation and Synthesis

  • Phototransformation : This compound undergoes phototransformation, producing tetracyclic scaffolds with potential for varied applications. The process involves regioselective photocyclisation and dealkoxylation under UV light, forming 5-ethynyl-2-methoxy-6-oxa-benzo[5,6-c]xanthen-7-ones (Khanna et al., 2015).

  • Synthesis for Medicinal Applications : Utilized in the synthesis of Warfarin and its analogues, highlighting its role in developing anticoagulant medications. This process involves Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones (Alonzi et al., 2014).

Antimicrobial Activity

  • Antimicrobial Properties : Exhibits significant antibacterial and antifungal activities. This is demonstrated by various synthesized derivatives, which have shown effectiveness against standard organisms in vitro (Mandala et al., 2013).

  • Antibacterial Effects : Synthesized derivatives of 4-hydroxy-chromen-2-one, which include modifications of this compound, have been reported to possess high levels of antibacterial activity, particularly against common bacterial strains like Staphylococcus aureus and E. coli (Behrami & Dobroshi, 2019).

Molecular Properties and Synthesis Techniques

  • Isoflavone Derivation : Isolated as an isoflavone from Belamcanda chinensis, it has been studied for its antimicrobiotic and anti-inflammatory effects. The molecular structure includes a chromen-4-one system inclined at an angle to the benzene ring, offering insights into its chemical behavior (Liu et al., 2008).

  • Synthesis via Multicomponent Condensation : A novel synthesis approach involves the multicomponent condensation of various components, demonstrating the versatility and reactivity of this compound in chemical synthesis (Lichitsky et al., 2021).

Biomedical Applications

  • Neutrophil Pro-Inflammatory Responses : Derivatives of this compound have been found to inhibit neutrophil pro-inflammatory responses, suggesting potential therapeutic applications in inflammation and immune response modulation (Wang et al., 2018).

  • Antihyperlipidemic Potential : Studies indicate that it reduces the atherogenic index in hyperlipidemic rats, suggesting its potential as an antihyperlipidemic agent. It also affects the expression levels of specific genes related to lipid metabolism (Prasetyastuti et al., 2021).

  • Antitumor Activity in Colon Cancer Cells : A derivative of this compound, 2-hydroxy-3-(2-methoxyphenyl)-1H-benzo[f]chromen-1-one (DK98), has shown to induce apoptosis in colon cancer cells, suggesting its potential as an anticancer agent (Lee et al., 2014).

Chemical Properties and Synthesis

  • Dihydroxy-3,6,8-trimethoxyflavone Structure : Investigated for its structural properties, providing insights into its potential chemical applications and interactions (Xiong et al., 2009).

  • Synthesis of 4H-Chromen-4-one Derivatives : Utilized in the one-pot synthesis of chromen-4-one derivatives, demonstrating its utility in complex chemical syntheses (Zhang et al., 2018).

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-(2-oxopropoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-12(20)11-23-16-8-5-14-9-17(19(21)24-18(14)10-16)13-3-6-15(22-2)7-4-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTDNJNDYLWQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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